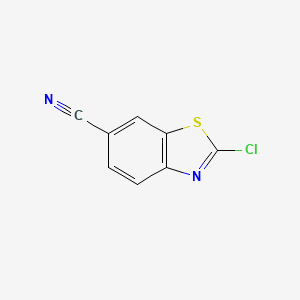

2-Chlorobenzothiazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-benzothiazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBTVASVKVLZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621202 | |

| Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80945-83-1 | |

| Record name | 2-Chloro-1,3-benzothiazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzothiazole-6-carbonitrile

This guide provides a detailed exploration of the synthetic pathways leading to 2-Chlorobenzothiazole-6-carbonitrile, a key intermediate in the development of novel pharmaceuticals and chemical probes. The methodologies presented herein are curated to provide researchers, scientists, and drug development professionals with a robust and practical framework for the preparation of this important heterocyclic compound. The focus is on providing not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the selection of each synthetic route.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] The unique electronic properties of the fused benzene and thiazole rings, coupled with the potential for diverse functionalization at the 2- and 6-positions, have made this scaffold a privileged motif in medicinal chemistry. Specifically, this compound serves as a versatile building block, with the chloro group at the 2-position acting as a good leaving group for nucleophilic substitution, and the cyano group at the 6-position offering a handle for further chemical transformations or acting as a key pharmacophoric element.[3][4]

This guide will detail two primary and reliable synthetic strategies for the preparation of this compound, each with its own set of advantages and experimental considerations.

Key Synthetic Strategies

The synthesis of this compound can be approached from several different precursors. This guide will focus on two of the most practical and well-documented routes:

-

Route A: Diazotization and Sandmeyer Reaction of 2-Amino-6-cyanobenzothiazole. This classical yet highly effective method involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[5][6]

-

Route B: Chlorination of 2-Mercapto-6-cyanobenzothiazole. This strategy relies on the conversion of a thiol group at the 2-position to a chloro group, a transformation that can be efficiently achieved with various chlorinating agents.[7][8]

The choice between these routes may depend on the availability of starting materials, scalability requirements, and safety considerations associated with the reagents involved.

Route A: Synthesis via Sandmeyer Reaction

This pathway is arguably the most common and reliable method for introducing a chlorine atom at the 2-position of the benzothiazole ring system when starting from a 2-amino precursor. The overall strategy is a two-step process starting from the commercially available 4-aminobenzonitrile.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Step-by-Step Experimental Protocol for Route A

Part 1: Synthesis of 2-Amino-6-cyanobenzothiazole

The synthesis of the key intermediate, 2-amino-6-cyanobenzothiazole, can be achieved through the reaction of 4-aminobenzonitrile with potassium thiocyanate in the presence of bromine.[1]

-

Reagents and Materials:

-

4-Aminobenzonitrile

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bisulfite

-

Ammonium hydroxide

-

Ethanol

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-aminobenzonitrile (1 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

-

Cool the mixture to 10-15°C in an ice-salt bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing crushed ice. A yellow precipitate will form.

-

Filter the crude product and wash with cold water.

-

To remove excess bromine, create a slurry of the crude product in water and add a saturated solution of sodium bisulfite until the yellow color disappears.

-

Filter the solid and wash with water.

-

Suspend the solid in water and add concentrated ammonium hydroxide to neutralize any remaining acid.

-

Filter the product, wash with water until the washings are neutral, and dry in a vacuum oven.

-

Recrystallize the crude 2-amino-6-cyanobenzothiazole from ethanol to obtain a purified product.

-

Part 2: Diazotization and Sandmeyer Reaction

This step involves the conversion of the 2-amino group to a diazonium salt, which is then immediately reacted with copper(I) chloride to yield the final product.[9][10]

-

Reagents and Materials:

-

2-Amino-6-cyanobenzothiazole

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a beaker, prepare a solution of 2-amino-6-cyanobenzothiazole (1 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with dichloromethane (3 x volume).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Route B: Synthesis via Chlorination of a 2-Mercapto Intermediate

This alternative route utilizes a 2-mercaptobenzothiazole precursor, which is then chlorinated to give the desired product. This method avoids the use of potentially unstable diazonium salts.

Workflow for Route B

Caption: Synthetic workflow for Route B.

Step-by-Step Experimental Protocol for Route B

Part 1: Synthesis of 2-Mercapto-6-cyanobenzothiazole

While several methods exist for the synthesis of 2-mercaptobenzothiazoles, a common approach involves the reaction of an ortho-aminothiophenol with carbon disulfide.[11][12] The synthesis of the required 4-amino-3-mercaptobenzonitrile can be a multi-step process from commercially available starting materials.

-

A Note on Precursor Synthesis: The synthesis of 4-amino-3-mercaptobenzonitrile is a non-trivial step and may involve, for example, the reduction of a nitro group and the introduction of a thiol. For the purpose of this guide, we will assume the availability of this precursor.

-

Reagents and Materials:

-

4-Amino-3-mercaptobenzonitrile

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (1.1 eq) in ethanol.

-

Add 4-amino-3-mercaptobenzonitrile (1 eq) to the solution and stir until it dissolves.

-

Add carbon disulfide (1.2 eq) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain crude 2-mercapto-6-cyanobenzothiazole.

-

The product can be purified by recrystallization from ethanol.

-

Part 2: Chlorination of 2-Mercapto-6-cyanobenzothiazole

The conversion of the 2-mercapto group to a 2-chloro group can be effectively achieved using sulfuryl chloride.[8][13][14]

-

Reagents and Materials:

-

2-Mercapto-6-cyanobenzothiazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water

-

Sodium bicarbonate solution

-

-

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, suspend 2-mercapto-6-cyanobenzothiazole (1 eq) in dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add sulfuryl chloride (2-3 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture into ice-water to quench the excess sulfuryl chloride.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-6-cyanobenzothiazole | C₈H₅N₃S | 175.21 | 210-212 | Yellow solid |

| 2-Mercapto-6-cyanobenzothiazole | C₈H₄N₂S₂ | 192.26 | 280-285 | Pale yellow solid |

| This compound | C₈H₃ClN₂S | 194.64 | 123-124[4] | White solid[4] |

Characterization of this compound

-

¹H NMR (CDCl₃, 300 MHz): δ 8.14 (dd, J = 8.8, 0.5 Hz, 1H), 7.98 (dd, J = 2.1, 0.5 Hz, 1H), 7.62 (dd, J = 8.8, 2.1 Hz, 1H).[4]

-

¹³C NMR (CDCl₃, 75 MHz): δ 150.91, 137.06, 136.58, 135.41, 129.25, 126.18, 121.51, 112.73.[4]

-

IR (neat) νₘₐₓ: 2228 (CN) cm⁻¹.[4]

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on established and peer-reviewed synthetic transformations. To ensure reproducibility and safety, the following points are critical:

-

Purity of Starting Materials: The purity of the starting materials, particularly the substituted anilines and thiophenols, is crucial for obtaining high yields and minimizing side reactions.

-

Temperature Control: Both the diazotization and chlorination reactions are highly exothermic. Strict temperature control is essential to prevent decomposition of intermediates and ensure the safety of the procedure.

-

Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates, particularly thiols.

-

Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions, ensuring that the reaction is allowed to proceed to completion without the formation of excessive byproducts.

Conclusion

The synthesis of this compound is a key process for accessing a range of more complex molecules with potential applications in drug discovery and chemical biology. The two primary routes detailed in this guide, the Sandmeyer reaction of 2-amino-6-cyanobenzothiazole and the chlorination of 2-mercapto-6-cyanobenzothiazole, offer reliable and scalable methods for its preparation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can confidently synthesize this valuable intermediate for their scientific endeavors.

References

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. orgosolver.com [orgosolver.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chlorobenzothiazole-6-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzothiazole-6-carbonitrile is a substituted benzothiazole derivative of significant interest in the field of medicinal chemistry and materials science. The benzothiazole scaffold is a prominent heterocyclic core structure found in numerous pharmacologically active compounds, and the strategic placement of chloro and cyano functionalities on this ring system offers versatile handles for synthetic elaboration and modulation of physicochemical and biological properties.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, key properties, and its emerging role as a valuable building block in the development of novel therapeutic agents.

Core Identity: CAS Number and Structure

The unique identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 80945-83-1 |

| Molecular Formula | C₈H₃ClN₂S |

| Molecular Weight | 194.64 g/mol |

| SMILES | Clc1nc2cc(C#N)ccc2s1 |

The structure of this compound, characterized by a benzothiazole ring system chlorinated at the 2-position and bearing a nitrile group at the 6-position, is a key determinant of its reactivity and utility in synthetic chemistry.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the benzothiazole core followed by or concurrent with the introduction of the chloro and cyano functionalities. While a definitive, universally adopted protocol is not extensively documented, logical synthetic pathways can be devised based on established methodologies for related benzothiazole derivatives.

A plausible and efficient approach involves a multi-step sequence starting from a readily available substituted aniline. One such strategy is the palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from an N-arylcyanothioformamide precursor.

Conceptual Synthetic Workflow

Sources

Mechanism of Formation for Substituted Benzothiazoles: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to the

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" heterocyclic motif due to its presence in a multitude of pharmacologically active agents and functional materials.[1][2][3] Understanding the fundamental mechanisms of its formation is paramount for researchers, scientists, and drug development professionals aiming to design novel derivatives with tailored properties. This guide provides an in-depth analysis of the core synthetic strategies for constructing substituted benzothiazoles. Moving beyond a mere recitation of protocols, we will dissect the causality behind key reaction pathways, offering field-proven insights into the intramolecular events that govern the cyclization and aromatization of this vital heterocycle. We will explore the classical condensation of 2-aminothiophenols, delve into modern oxidative and metal-catalyzed cyclizations, and examine emerging green synthetic approaches, all while grounding the discussion in authoritative, verifiable references.

The Cornerstone Strategy: Condensation of 2-Aminothiophenol with Electrophiles

The most prevalent and historically significant route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents, such as aldehydes, ketones, carboxylic acids, acyl chlorides, and nitriles.[4][5] This method's enduring popularity stems from the ready availability of the starting materials and its operational simplicity.

1.1. Mechanistic Dissection

The core mechanism, particularly with aldehydes, proceeds through a well-defined, multi-step sequence:

-

Nucleophilic Attack & Schiff Base Formation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde. This is often the rate-determining step and can be facilitated by acid or base catalysis. An acid catalyst, for instance, protonates the carbonyl oxygen, enhancing its electrophilicity.[6] This addition-elimination sequence results in the formation of a key intermediate, a benzothiazoline, via a Schiff base.[7]

-

Intramolecular Cyclization: The proximate thiol group (-SH) is poised for intramolecular cyclization. While the Schiff base is a common intermediate, the reaction often proceeds directly from the initial adduct (a hemithioaminal) to the cyclized benzothiazoline intermediate.

-

Oxidative Aromatization: The final and irreversible step is the oxidation of the benzothiazoline intermediate to the stable, aromatic benzothiazole ring system. This dehydrogenation is the thermodynamic driving force for the reaction. A wide variety of oxidants can be employed, ranging from molecular oxygen in the air to chemical oxidants like hydrogen peroxide (H₂O₂), Dess-Martin periodinane (DMP), or even the solvent itself (e.g., DMSO).[4][7][8]

The choice of catalyst and oxidant is a critical experimental parameter. For example, a system using H₂O₂/HCl provides an effective catalytic and oxidizing environment, leading to excellent yields at room temperature.[9] In other cases, a Lewis acid like NH₄Cl can activate the aldehyde through hydrogen bonding, promoting the initial nucleophilic attack.[4][6]

1.2. Visualization: General Mechanism

Sources

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ijcrt.org [ijcrt.org]

- 4. mdpi.com [mdpi.com]

- 5. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 8. Benzothiazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

starting materials for 2-Chlorobenzothiazole-6-carbonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzothiazole-6-carbonitrile: Starting Materials and Core Methodologies

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring an electrophilic chlorine atom at the 2-position and a versatile nitrile group at the 6-position, makes it an ideal precursor for the synthesis of a wide array of complex molecules. Notably, it serves as a key intermediate in the creation of luciferin analogues for bioluminescence imaging and various biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3][4]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound. It focuses on the critical selection of starting materials and explains the chemical logic underpinning the most effective and scalable synthetic routes.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale, and safety considerations. The two most prevalent and logical strategies involve the late-stage introduction of either the 2-chloro substituent or the 6-carbonitrile group onto a pre-formed benzothiazole scaffold.

-

Pathway A: Chlorination of a 2-Substituted Benzothiazole-6-carbonitrile. This is arguably the most common and well-documented approach. It begins with the construction of a benzothiazole ring already bearing the 6-carbonitrile moiety, followed by the conversion of a functional group at the 2-position (typically an amino or hydroxyl/thiol group) into the target chloride.

-

Pathway B: Cyanation of a 6-Substituted 2-Chlorobenzothiazole. This alternative route starts with a 2-chlorobenzothiazole derivative and introduces the nitrile group at the 6-position, often via a Sandmeyer reaction from a 6-amino precursor.

The following sections will dissect these pathways, focusing on the required starting materials and the rationale behind each synthetic step.

Pathway A: Synthesis via Chlorination of 2-Amino-6-cyanobenzothiazole

This pathway is highly efficient and relies on the robust and well-understood Sandmeyer reaction. It leverages readily available anilines to first construct the core heterocyclic system.

Logical Workflow for Pathway A

Caption: Synthetic workflow for Pathway A.

Starting Material Analysis

| Compound Name | Structure | Role | Key Considerations |

| 4-Aminobenzonitrile | Primary Starting Material | Commercially available and relatively inexpensive. The amino group directs the thiocyanation, and the nitrile is stable under the reaction conditions. | |

| Potassium Thiocyanate (KSCN) | KSCN | Reagent | Source of the thiocyanate group required for building the thiazole ring. |

| Bromine (Br₂) / Acetic Acid (AcOH) | Br₂ / CH₃COOH | Reagents | Bromine acts as an oxidizing agent to facilitate the electrophilic cyclization of the intermediate thiourea onto the aromatic ring.[2] Acetic acid serves as the solvent. |

| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | NaNO₂ / H⁺ | Diazotizing Agents | React to form nitrous acid in situ, which converts the primary aromatic amine into a diazonium salt, a crucial intermediate for the Sandmeyer reaction.[5] |

| Copper(I) Chloride (CuCl) | CuCl | Catalyst | The essential catalyst for the Sandmeyer reaction, facilitating the displacement of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution mechanism.[6][7] |

Detailed Experimental Protocol

Part 1: Synthesis of 2-Amino-6-cyanobenzothiazole [1][2]

-

Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq.) and potassium thiocyanate (4.0 eq.) in glacial acetic acid, cool the mixture to below 10°C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C. The causality here is critical: slow addition prevents overheating and unwanted side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 10-12 hours at room temperature to ensure the cyclization goes to completion.

-

Workup: Pour the reaction mixture into water and neutralize with a base (e.g., 10% NaOH) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure 2-amino-6-cyanobenzothiazole.

Part 2: Synthesis of this compound via Sandmeyer Reaction [6][8][9]

-

Diazotization: Suspend 2-amino-6-cyanobenzothiazole (1.0 eq.) in an aqueous solution of hydrochloric acid and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite (1.1 eq.) dropwise. The formation of the diazonium salt is confirmed by a positive starch-iodide paper test for excess nitrous acid. Maintaining low temperature is paramount to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Workup: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final this compound.

Alternative Pathway: Chlorination of 2-Hydroxy/Mercapto Precursors

An alternative within Strategy A involves starting with a 2-hydroxy or 2-mercaptobenzothiazole-6-carbonitrile intermediate. The final step is the chlorination of the C2-OH or C2-SH group.

Workflow for Chlorination of 2-Mercaptobenzothiazole

Caption: Synthesis via a 2-mercapto intermediate.

This route is effective but may depend on the accessibility of the requisite ortho-substituted aniline starting material. The conversion of the 2-mercapto group to a 2-chloro group is typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] Similarly, a 2-hydroxybenzothiazole can be chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride.[12]

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. Each step yields a stable, characterizable intermediate.

-

TLC Monitoring: Throughout the procedures, thin-layer chromatography (TLC) should be used to monitor the consumption of starting material and the formation of the product, ensuring the reaction has proceeded to completion before workup.

-

Spectroscopic Confirmation: The identity and purity of the intermediates (e.g., 2-amino-6-cyanobenzothiazole) and the final product should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This provides unambiguous validation of the experimental outcome.

-

Quenching: The Sandmeyer protocol includes a step to test for and quench excess nitrous acid, a critical safety and quality control measure. Similarly, protocols for cyanation using NaCN or KCN require a quenching step (e.g., with FeCl₃ or bleach) to safely neutralize excess cyanide before disposal.[4]

By integrating these analytical checkpoints, the researcher can proceed with confidence at each stage of the synthesis, ensuring both the integrity of the process and the quality of the final product.

References

-

Hauser, J. R., Beard, H. A., Bayana, M. E., Jolley, K. E., Warriner, S. L., & Bon, R. S. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. [Link]

-

Zask, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

-

Sandmeyer, T. (1884). Sandmeyer Reaction. Wikipedia. [Link]

-

Various Authors. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

ZoomOrgo. Sandmeyer Reactions: Mechanism, Examples, and Applications. [Link]

- Google Patents.

- Google Patents. Process for the preparation of 2-chlorobenzothiazoles or 2-chlorobenzoxazoles.

- Google Patents. Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

-

Al-Azzawi, A. M. (2015). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University. [Link]

-

Hauser, J. R., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC - NIH. [Link]

Sources

- 1. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - White Rose Research Online [eprints.whiterose.ac.uk]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. DE4313748A1 - Process for the preparation of 2-chlorobenzothiazoles or 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 11. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 12. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]

Introduction: The Imperative of Precision in Chemical Communication

An In-Depth Technical Guide to the IUPAC Nomenclature of 2-Chlorobenzothiazole-6-carbonitrile

In the fields of medicinal chemistry, materials science, and drug development, the ability to communicate complex molecular structures with absolute clarity is paramount. A shared, systematic language eliminates ambiguity, ensuring that the compound synthesized in a lab in one part of the world is identical to the one being tested in another. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language. This guide offers a detailed deconstruction of the IUPAC nomenclature for a specific, multifunctional heterocyclic compound: this compound. By dissecting its name, we will explore the foundational principles of priority, numbering, and substituent naming that govern complex aromatic systems, providing researchers with a robust framework for naming similar structures.

Part 1: Deconstructing the Core Scaffold - The Benzothiazole Ring System

The foundation of the name is "benzothiazole." This identifies the parent heterocyclic system, which is not a simple ring but a fused bicyclic structure. Understanding its composition and, critically, its standardized numbering is the first step in correctly naming any of its derivatives.

Structure and Composition: Benzothiazole, specifically 1,3-benzothiazole, is formed by the fusion of a benzene ring and a thiazole ring.[1][2] The fusion creates a planar bicyclic system containing nine atoms.[1]

IUPAC Numbering Convention: The numbering of a fused ring system is non-trivial and follows a strict set of IUPAC rules. For benzothiazole, the numbering begins with the sulfur atom at position 1, proceeds around the thiazole ring to the nitrogen at position 3, and then continues around the fused benzene ring from the bridgehead carbons. The carbons available for substitution on the benzene portion are numbered 4, 5, 6, and 7.

Caption: Logical workflow for IUPAC name construction.

-

Identify the Parent Structure : The fused ring system is benzothiazole .

-

Identify the Principal Functional Group : The nitrile group (-C≡N) has higher priority than the chloro group (-Cl).

-

Assign the Suffix : The -C≡N group is attached to the ring, so the suffix is -carbonitrile . The group is at position 6, giving us benzothiazole-6-carbonitrile .

-

Name the Substituent : The lower-priority chloro group is named with the prefix chloro- .

-

Assign Locant to the Substituent : The chloro group is at position 2 of the benzothiazole ring, making it 2-chloro .

-

Assemble the Final Name : Combine the components in the correct order (prefix, parent, suffix), separated by hyphens.

The final, correct IUPAC name is This compound .

Part 5: Synthesis and Physicochemical Properties

Professionals in drug development are not only concerned with nomenclature but also with the synthesis and properties of such compounds. 2-Chlorobenzothiazole derivatives are valuable intermediates in medicinal chemistry. [3] Synthesis Protocol Outline: The synthesis of substituted 2-chlorobenzothiazoles often starts from the corresponding aniline derivatives. A general route to a related precursor, 2-aminobenzothiazole, involves the reaction of an aniline with potassium thiocyanate and bromine. [3]The 2-amino group can then be converted to a 2-chloro group through diazotization followed by a Sandmeyer-type reaction. Alternatively, direct chlorination of a benzothiazole precursor can be achieved. A convenient laboratory-scale synthesis converts 2-mercaptobenzothiazoles into 2-chlorobenzothiazoles by treating them with sulfuryl chloride. [4] Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₃ClN₂S | [5] |

| Molecular Weight | 194.64 g/mol | [5] |

| CAS Number | 80945-83-1 | [5] |

This data is essential for experimental design, dosage calculations, and regulatory documentation.

Conclusion

The IUPAC name this compound is not merely a label; it is a precise descriptor derived from a hierarchical set of rules. By understanding the logic behind identifying the parent scaffold, prioritizing functional groups, and selecting the appropriate nomenclature for each component, researchers can confidently name and interpret complex molecular structures. This systematic approach is the bedrock of global scientific collaboration, ensuring that the language of chemistry remains unambiguous and universal.

References

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

-

How Do You Prioritize Functional Groups In IUPAC?. (2025). YouTube. Available at: [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

-

IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. (2025). Available at: [Link]

-

Chemistry School. IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. Available at: [Link]

-

Wikipedia. (n.d.). Benzothiazole. Available at: [Link]

-

SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Available at: [Link]

-

PubChem. (n.d.). 2-Chlorobenzothiazole. Available at: [Link]

-

IUPAC. (n.d.). IUPAC Provisional Recommendations. Available at: [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]

-

Quora. (2018). Should I count the C in CN while naming an organic compound?. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole - the NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Benzothiazole. Available at: [Link]

-

Request PDF. (2025). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Available at: [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzothiazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chlorobenzothiazole. Available at: [Link]

-

Unacademy. (n.d.). Nomenclature of Organic Compounds. Available at: [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Available at: [Link]

-

Wikimedia Commons. (2007). File:Benzothiazole numbering.png. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

Queen Mary University of London. (n.d.). Rule C-832 Nitriles, Carbonitriles and Cyanides. Available at: [Link]

-

LookChem. (n.d.). Cas 95-16-9,Benzothiazole. Available at: [Link]

-

MDPI. (n.d.). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Available at: [Link]

-

PubChem. (n.d.). Benzothiazole-6-carbonitrile. Available at: [Link]

-

No Brain Too Small. (n.d.). IUPAC naming. Available at: [Link]

-

IUPAC. (n.d.). Blue Book P-5. Available at: [Link]

-

Chemistry LibreTexts. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Available at: [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 80945-83-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Reactivity of C2-Chloro Benzothiazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile chemical properties.[1][2][3] Central to the synthesis of a vast library of benzothiazole derivatives is the 2-chlorobenzothiazole intermediate.[1][4] Its reactivity is dominated by the electrophilic nature of the C2 carbon, making it an exceptional substrate for nucleophilic substitution and a versatile partner in modern cross-coupling reactions. This guide provides a detailed exploration of the chemical principles governing the reactivity of 2-chlorobenzothiazole, offering field-proven insights into experimental design, detailed protocols for key transformations, and an analysis of the factors that modulate its reactivity. We will delve into the causality behind experimental choices, from solvent selection to catalyst systems, to provide a self-validating framework for researchers aiming to leverage this powerful synthetic building block.

The Benzothiazole Core: An Electron-Deficient Heterocycle

The reactivity of 2-chlorobenzothiazole is fundamentally dictated by the electronic architecture of the bicyclic system. The fusion of an electron-rich benzene ring with an electron-deficient thiazole ring creates a unique chemical environment.

-

Inductive and Mesomeric Effects: The nitrogen and sulfur heteroatoms within the thiazole ring exert strong electron-withdrawing effects. The nitrogen atom at position 3, in particular, significantly acidifies the proton at C2 in the parent benzothiazole and powerfully activates the C2 position toward nucleophilic attack when a leaving group, such as chlorine, is present.[5]

-

Electrophilicity of the C2 Position: The convergence of these electron-withdrawing forces renders the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is more pronounced at the C2 position compared to other positions on the benzothiazole ring system, allowing for highly regioselective functionalization.[5] In molecules containing multiple halogen substituents, such as 2-Chloro-4-bromobenzothiazole, the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the bromine at the C4 position due to this activation.[5]

Key Transformations of 2-Chlorobenzothiazole

The primary reaction pathway for 2-chlorobenzothiazole is nucleophilic aromatic substitution (SNAr). However, its utility extends to sophisticated transition-metal-catalyzed cross-coupling reactions, making it a truly versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is the most common and direct method for functionalizing the C2 position. The reaction proceeds via a two-step addition-elimination mechanism involving a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's kinetics.[6]

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism for 2-chlorobenzothiazole functionalization.

Common Nucleophiles and Resulting Derivatives:

-

N-Nucleophiles (Amines): The reaction with primary or secondary amines is a cornerstone for synthesizing 2-aminobenzothiazole derivatives, a scaffold prevalent in pharmacologically active molecules.[7] These reactions are typically conducted in a polar solvent like ethanol or DMF, often in the presence of a base (e.g., triethylamine, K₂CO₃) to neutralize the HCl generated.

-

S-Nucleophiles (Thiols): Thiols and thiolates are excellent nucleophiles for this transformation, readily displacing the chloride to form 2-(aryl/alkylthio)benzothiazoles.[5][8] These reactions are often rapid and high-yielding. The resulting thioether linkage is a key component in various bioactive compounds.

-

O-Nucleophiles (Alkoxides/Hydroxides): Alkoxides react to form 2-alkoxybenzothiazoles. The use of hydroxide ions, often in an aqueous medium, leads to the formation of benzothiazolin-2-one, another important heterocyclic core.

Table 1: Summary of SNAr Reactivity with Common Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Class | Typical Conditions |

| Amines | Aniline, Piperidine | 2-Aminobenzothiazoles | Base (e.g., Et₃N), Solvent (e.g., DMF, EtOH), Heat |

| Thiols | Thiophenol, Cysteine | 2-Thioether Benzothiazoles | Base (e.g., K₂CO₃), Solvent (e.g., THF, Acetone) |

| Alkoxides | Sodium Methoxide | 2-Alkoxybenzothiazoles | Anhydrous Alcohol, Room Temp or Heat |

| Hydroxides | Sodium Hydroxide | Benzothiazolin-2-one | Aqueous solution, Heat |

Palladium-Catalyzed Cross-Coupling Reactions

The utility of 2-chlorobenzothiazole extends beyond SNAr. It serves as a competent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for C-C, C-N, and C-O bond formation.[9][10]

-

Suzuki Coupling: Reaction with boronic acids or esters to form 2-arylbenzothiazoles.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C2 position.

-

Sonogashira Coupling: Reaction with terminal alkynes to form 2-alkynylbenzothiazoles.

-

Buchwald-Hartwig Amination: An alternative to classical SNAr for forming C-N bonds, particularly with less nucleophilic amines.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, as the conditions must be optimized to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12][13]

Diagram: Generalized Palladium Catalytic Cycle

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

Experimental Protocols: Synthesis and Application

Scientific integrity demands reproducible and verifiable methodologies. The following protocols are presented as self-validating systems for the synthesis and subsequent reaction of 2-chlorobenzothiazole.

Protocol 1: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole

This method is a robust conversion of the readily available 2-mercaptobenzothiazole to the more reactive 2-chloro derivative using sulfuryl chloride (SO₂Cl₂).[14][15]

Materials:

-

2-Mercaptobenzothiazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, place 2-mercaptobenzothiazole.

-

Reagent Addition: Slowly add an excess of sulfuryl chloride (a common molar ratio is at least 6:1 of SO₂Cl₂ to the mercaptan) to the flask with stirring.[15] The reaction is often exothermic and should be maintained at a temperature below 50°C, typically between 10-30°C.[15]

-

Reaction Time: Allow the mixture to stir at room temperature for approximately 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by adding crushed ice and water to decompose the excess sulfuryl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Washing: Wash the combined organic layers with water to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oily product can be purified by vacuum distillation to obtain pure 2-chlorobenzothiazole.[16]

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a typical SNAr reaction to synthesize a 2-aminobenzothiazole derivative.[5]

Materials:

-

2-Chlorobenzothiazole

-

Amine (e.g., aniline)

-

Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 2-chlorobenzothiazole in DMF, add the desired amine (typically 1.0-1.2 equivalents).

-

Base Addition: Add a base such as triethylamine (1.5 equivalents) to the mixture.

-

Heating: Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours. Monitor the reaction's completion by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. A precipitate of the crude product may form.

-

Extraction/Filtration: If a solid forms, collect it by filtration and wash with water. If not, extract the aqueous mixture with a solvent like ethyl acetate.

-

Washing and Drying: Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow: Synthesis and Purification of a 2-Aminobenzothiazole Derivative

Caption: A typical experimental workflow from reaction to pure product.

Conclusion

2-Chlorobenzothiazole and its derivatives represent a class of exceptionally versatile and reactive intermediates. The pronounced electrophilicity of the C2 position, driven by the inherent electronic properties of the benzothiazole ring, makes it a prime substrate for nucleophilic aromatic substitution with a wide array of N, S, and O-centered nucleophiles. Furthermore, its ability to participate in palladium-catalyzed cross-coupling reactions significantly broadens its synthetic utility, enabling the construction of complex molecular architectures. A thorough understanding of its reactivity patterns and the influence of reaction conditions is paramount for researchers in drug discovery and materials science seeking to harness the full potential of this privileged scaffold.

References

- Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".

- Synthetic Organic Chemistry Laboratory, Department of Chemistry, Dr H S Gour University. (n.d.). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives.

- ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis.

- Request PDF. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles.

- National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole.

- SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole.

- Journal of the American Chemical Society. (n.d.). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS.

- SLS Ireland. (n.d.). 2-Chlorobenzothiazole, 99% | 167576-5G | SIGMA-ALDRICH.

- National Institutes of Health (NIH). (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles.

- Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- Green Chemistry (RSC Publishing). (n.d.). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water.

- ACS Publications. (n.d.). REACTIONS IN THE THIAZOLE SERIES. II. THE REACTION OF 2-CHLOROBENZOTHIAZOLE WITH THIOUREA IN AQUEOUS MEDIA.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 2-Chlorobenzothiazole.

- Organic Chemistry Portal. (2017). Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines.

- Repositorio Académico - Universidad de Chile. (2015, March 31). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols.

- PubChem. (n.d.). Benzo(d)thiazol-2-amine.

- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents.

- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.

- PubMed Central (PMC). (2013, December 27). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties of 2-Chlorobenzothiazole for Industrial Applications.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole.

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- Progress in Chemical and Biochemical Research. (2022, May 12). A Review on Recent Development and biological applications of benzothiazole derivatives.

- ResearchGate. (n.d.). Computational studies and reactivity of nucleophiles in benzylation reactions.

- Wiley Online Library. (2001, July 2). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins.

- National Institutes of Health (NIH). (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.

- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- ECHEMI. (n.d.). 2-Chlorobenzothiazole SDS, 615-20-3 Safety Data Sheets.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chlorobenzothiazole.

- ChemicalBook. (n.d.). 2-Chlorobenzothiazole Chemical Properties,Usage,Production.

- PubChem. (n.d.). 2-Chlorobenzothiazole.

- Chemistry Steps. (n.d.). Reactions of Thiols.

- YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).

- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- ScienceDirect. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review.

- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.

- Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles.

- Sigma-Aldrich. (n.d.). 2-Chlorobenzothiazole 99 615-20-3.

- Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benthamscience.com [benthamscience.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 16. 2-Chlorobenzothiazole | 615-20-3 [amp.chemicalbook.com]

exploring the chemical space of benzothiazole carbonitriles

An In-depth Technical Guide to the Chemical Space of Benzothiazole Carbonitriles for Drug Discovery Professionals

Abstract

The benzothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic incorporation of a carbonitrile moiety onto this framework unlocks a unique chemical space, offering profound advantages in drug design and development. This guide provides a comprehensive exploration of benzothiazole carbonitriles, from their rational design and synthesis to their characterization and application in targeting critical biological pathways. We will delve into the causality behind experimental choices, present robust, self-validating protocols, and visualize complex workflows and signaling cascades to empower researchers in their quest for novel therapeutics.

The Carbonitrile Moiety: A Strategic Tool in Medicinal Chemistry

The carbonitrile group (-C≡N) is far more than a simple polar substituent; it is a versatile functional group that imparts critical properties to a drug candidate. Its strong electron-withdrawing nature can significantly modulate the electronic properties of the benzothiazole ring system, influencing its pKa and, consequently, its behavior in physiological environments.

Key Contributions of the Carbonitrile Group:

-

Metabolic Stability: The nitrile is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a compound.

-

Target Engagement: Its linear geometry and ability to act as a hydrogen bond acceptor allow it to serve as a potent pharmacophore, forming key interactions with protein active sites. This has been particularly effective in the design of kinase inhibitors.

-

Synthetic Handle: The carbonitrile group is a versatile precursor for a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, making it invaluable for late-stage diversification and the generation of compound libraries for structure-activity relationship (SAR) studies.

-

Physicochemical Modulation: It influences polarity, lipophilicity, and membrane permeability, providing a handle for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Core Synthetic Methodologies

The synthesis of benzothiazole carbonitriles can be achieved through several reliable pathways. The choice of method is typically governed by the desired substitution pattern and the availability of starting materials.

Classical Approach: Condensation of 2-Aminothiophenols

One of the most fundamental and widely used methods involves the condensation of a 2-aminothiophenol derivative with a reagent containing a carbonyl or cyano group.[3][4] This approach is robust and allows for the construction of the core benzothiazole ring in a single step.

Experimental Protocol: Synthesis of 2-Aryl-6-cyanobenzothiazole

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-mercaptobenzonitrile (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Catalysis and Oxidation: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to facilitate imine formation. Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂) or simply expose the reaction to air, which can be sufficient in some cases, to promote the oxidative cyclization.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for 4-12 hours.

-

Monitoring & Validation: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Causality Behind Experimental Choices:

-

Solvent: DMSO is often chosen for its high boiling point and ability to dissolve a wide range of organic substrates.

-

Oxidizing Agent: The oxidative step is crucial for the aromatization of the thiazoline intermediate to the final benzothiazole ring. Air oxidation is a greener alternative, while H₂O₂ offers a more controlled and often faster reaction.

Modern Approach: Palladium-Catalyzed Cross-Coupling

For late-stage functionalization, introducing the nitrile group onto a pre-existing benzothiazole scaffold is a powerful strategy. Palladium-catalyzed cyanation of an aryl halide (e.g., a bromo-benzothiazole) is a highly efficient and functional-group-tolerant method.

Experimental Protocol: Cyanation of 2-Aryl-6-bromobenzothiazole

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-aryl-6-bromobenzothiazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst system, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Conditions: Add anhydrous, degassed dimethylformamide (DMF). Heat the reaction mixture to 100-120 °C and stir vigorously for 8-24 hours.

-

Monitoring & Validation: Reaction progress can be monitored by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia solution to quench and remove zinc salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography.

Trustworthiness of the Protocol: The use of an inert atmosphere is critical as palladium(0) catalysts are sensitive to air. Degassing the solvent removes dissolved oxygen. The success of the reaction is easily verified by comparing the mass spectrum of the product to the expected molecular weight.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.[5][6]

| Analytical Technique | Purpose | Key Observables for Benzothiazole Carbonitriles |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms the proton and carbon framework. Look for characteristic shifts of aromatic protons on the benzothiazole ring and the diagnostic ¹³C signal for the nitrile carbon (δ ≈ 115-120 ppm). |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the molecular weight of the compound, which must match the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Functional Group Identification | A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ is a definitive indicator of the C≡N stretching vibration. |

| HPLC | Purity Assessment | Determines the purity of the final compound, ideally showing a single major peak. |

Application in Drug Discovery: A Focus on Kinase Inhibition

Benzothiazole derivatives have shown significant promise as enzyme inhibitors, targeting critical biological pathways implicated in diseases like cancer.[7][8] The benzothiazole carbonitrile scaffold is particularly adept at targeting protein kinases.

Logical Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a typical workflow for identifying and optimizing benzothiazole carbonitriles as kinase inhibitors.

Caption: A streamlined workflow for the discovery of kinase inhibitors.

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its hyperactivation is a common feature in many cancers. Benzothiazoles have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[7]

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Outlook

The chemical space defined by benzothiazole carbonitriles is rich with opportunity for the discovery of novel, high-value therapeutic agents. The unique combination of a biologically privileged core with a functionally versatile and metabolically robust nitrile group provides a powerful platform for medicinal chemists. Future research will undoubtedly focus on expanding the diversity of this chemical class through innovative synthetic methods, including C-H activation and flow chemistry, and leveraging computational modeling to rationally design next-generation inhibitors with superior potency, selectivity, and drug-like properties.

References

- Vertex AI Search. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- Bentham Science. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.

- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.

- PubMed. (2014). Medicinal significance of benzothiazole scaffold: an insight view.

- PubMed. (2019). Benzothiazole derivatives as anticancer agents.

- ResearchGate. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.

- MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

- Indian Journal of Pharmaceutical Education and Research. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

- ResearchGate. (2007). Benzothiazoles: A new profile of biological activities.

- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.

- National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- MDPI. (2019). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.

- MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- ResearchGate. (2020). Synthetic mechanism of pyrrolobenzothiazole-3-carbonitrile derivatives.

- Wikipedia. (2024). Benzothiazole.

- PubMed Central. (2019). Benzothiazole derivatives as anticancer agents.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Key Chemical Synthesis Applications of Benzodiazole Carbonitriles.

- PubMed Central. (2018). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents.

- PubMed. (2024). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives.

- ResearchGate. (2024). The common synthetic routes for benzothiazoles.

- PubMed. (2022). Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties.

- ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chlorobenzothiazole-6-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-Chlorobenzothiazole-6-carbonitrile in various organic solvents. In the absence of established public data, this document serves as a practical resource, offering theoretical insights and detailed experimental protocols. By understanding the principles governing solubility and applying the methodologies outlined herein, researchers can generate reliable solubility data crucial for downstream applications in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3][4][5] For a drug to exert its pharmacological effect, it must first be absorbed into the systemic circulation, a process largely dictated by its ability to dissolve in physiological fluids.[3][5] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) exhibiting this undesirable characteristic.[3][5] While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is equally critical for several aspects of the drug development pipeline:

-

Chemical Synthesis and Purification: Organic solvents are the cornerstone of synthetic chemistry, used as reaction media and for crystallization-based purification. Knowledge of a compound's solubility in different solvents is essential for optimizing reaction conditions and developing efficient purification strategies.

-

Formulation Development: For parenteral and other specialized formulations, organic co-solvents are often employed to enhance the solubility of poorly water-soluble drugs.[1] A thorough understanding of a compound's solubility profile in various pharmaceutically acceptable solvents is therefore indispensable.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy rely on dissolving the analyte in a suitable organic solvent. Solubility data guides the selection of appropriate mobile phases and sample preparation protocols.

This guide focuses specifically on this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the novelty of this compound, this document provides the necessary tools for researchers to independently and accurately determine its solubility in a range of organic solvents.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" is a fundamental principle in predicting solubility.[6] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Let's analyze the structure of this compound to anticipate its solubility behavior:

-

The Benzothiazole Core: The parent compound, benzothiazole, is a bicyclic aromatic system containing both nitrogen and sulfur heteroatoms. This core structure is relatively nonpolar and is known to be soluble in many organic solvents.[7] The aromatic rings contribute to van der Waals interactions and can participate in π-π stacking with aromatic solvents.

-

The Chloro Group (-Cl): The chlorine atom at the 2-position is an electron-withdrawing group that introduces a degree of polarity to the molecule. However, its impact on overall polarity is moderate.

-

The Carbonitrile Group (-C≡N): The nitrile group is a strongly polar functional group due to the significant difference in electronegativity between carbon and nitrogen. This group can participate in dipole-dipole interactions and may act as a hydrogen bond acceptor. The presence of the nitrile group is expected to increase the compound's affinity for polar organic solvents.

Based on this structural analysis, we can hypothesize that this compound will exhibit good solubility in a range of polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in less polar solvents like ethyl acetate and dichloromethane is also expected to be significant. In nonpolar solvents such as hexane and toluene, the solubility is likely to be lower due to the presence of the polar nitrile and chloro groups.

Factors that will influence the solubility of this compound include:

-

Temperature: For most solid solutes, solubility increases with increasing temperature as the additional energy helps to overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.[8][9][10]

-

Molecular Size and Shape: Larger molecules generally have lower solubility as it is more difficult for solvent molecules to surround them.[9]

-

Intermolecular Forces: The ability of the solute and solvent to engage in similar intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, London dispersion forces) is a key determinant of solubility.[6]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is the most reliable way to ascertain the solubility of this compound. This section provides detailed protocols for determining both kinetic and thermodynamic solubility.

Materials and Equipment

Materials:

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher), for example:

-

Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol

-

Moderately Polar: Ethyl Acetate, Dichloromethane (DCM)

-

Nonpolar: Hexane, Toluene

-

-

Deionized water

-

Filter membranes (e.g., 0.22 µm PTFE)

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions, if needed)

-

Glass vials with screw caps

-

Micropipettes

-

Syringes and syringe filters

Experimental Workflow: An Overview

The following diagram illustrates the general workflow for determining the solubility of a novel compound.

Caption: Workflow for kinetic solubility determination.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and is the gold standard for solubility measurement. [11]The shake-flask method is the most common technique for determining thermodynamic solubility. [12][11] Step-by-Step Protocol:

-

Prepare Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of each organic solvent in separate vials. Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and agitate them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [12]3. Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid.

-

Filtration/Centrifugation: To ensure no solid particles are present in the sample, either filter the aliquot through a 0.22 µm syringe filter or centrifuge the sample and collect the supernatant.

-

Quantification: Analyze the clear filtrate/supernatant using a validated and calibrated HPLC or UV-Vis method to determine the concentration of dissolved this compound.

-

Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Polarity | Kinetic Solubility (mg/mL) | Thermodynamic Solubility (mg/mL) |

| Polar Aprotic | |||